(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid
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Overview
Description
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is an organic compound with a unique structure that includes a butanoic acid backbone and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-methylbutanoic acid with an oxane derivative under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxane ring and the carboxylic acid group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Methyl-4-(oxan-4-yl)propanoic acid
- (2R)-2-Methyl-4-(oxan-4-yl)pentanoic acid
Uniqueness
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is unique due to its specific stereochemistry and the presence of both an oxane ring and a butanoic acid backbone. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-methyl-4-(oxan-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEGQLSXWNCRSV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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